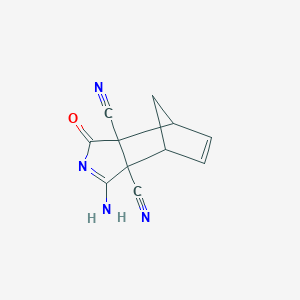![molecular formula C15H14FNO2 B4307392 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4307392.png)
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide
Overview
Description
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a fluoro group and a hydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 4-hydroxyphenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 4-hydroxyphenylethylamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 4-fluoro-N-[1-(4-oxophenyl)ethyl]benzamide.
Reduction: 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzylamine.
Substitution: 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
- 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide
- 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide
- 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzoic acid
Comparison:
- 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.
- 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and interactions.
- 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzoic acid: Similar structure but with a carboxylic acid group, which can alter its solubility and reactivity.
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10(11-4-8-14(18)9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-10,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALGVXZZHDOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307310.png)
![2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B4307325.png)
![Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)

![5-amino-2-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B4307340.png)
![5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4307347.png)
![9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE](/img/structure/B4307350.png)
![6-BROMO-3-CHLORO-N-(3-METHYLPENT-1-YN-3-YL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4307367.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![N-[1-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B4307397.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
